1-(2-Hydroxycycloheptyl)cyclopropane-1-carbaldehyde

Description

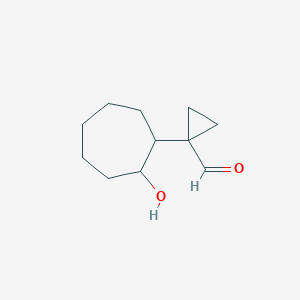

1-(2-Hydroxycycloheptyl)cyclopropane-1-carbaldehyde is a bicyclic organic compound featuring a cyclopropane ring fused to a hydroxy-substituted cycloheptane moiety and a carbaldehyde functional group. The hydroxycycloheptyl group introduces steric bulk and hydrogen-bonding capacity, which may influence reactivity, solubility, and biological activity compared to simpler analogs .

Properties

Molecular Formula |

C11H18O2 |

|---|---|

Molecular Weight |

182.26 g/mol |

IUPAC Name |

1-(2-hydroxycycloheptyl)cyclopropane-1-carbaldehyde |

InChI |

InChI=1S/C11H18O2/c12-8-11(6-7-11)9-4-2-1-3-5-10(9)13/h8-10,13H,1-7H2 |

InChI Key |

FYXSSDVEYDVRGS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(CC1)O)C2(CC2)C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Hydroxycycloheptyl)cyclopropane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the addition of a carbene to a glycal, resulting in the formation of a cyclopropane ring . The reaction conditions typically include the use of a carbene precursor, such as diazomethane, and a catalyst, such as rhodium or copper complexes. The reaction is carried out under an inert atmosphere at low temperatures to ensure the stability of the carbene intermediate.

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

1-(2-Hydroxycycloheptyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group can undergo substitution reactions with halogenating agents, such as thionyl chloride, to form the corresponding halide.

Common reagents and conditions used in these reactions include organic solvents, such as dichloromethane or tetrahydrofuran, and catalysts, such as palladium or platinum complexes. The major products formed from these reactions include carboxylic acids, primary alcohols, and halides.

Scientific Research Applications

1-(2-Hydroxycycloheptyl)cyclopropane-1-carbaldehyde has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclopropane-containing substrates.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxycycloheptyl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The cyclopropane ring imparts significant strain to the molecule, making it highly reactive and capable of undergoing various chemical transformations. The hydroxyl and aldehyde functional groups further enhance its reactivity, allowing it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table summarizes key structural analogs and their molecular characteristics:

Key Observations :

- Steric Effects : The hydroxycycloheptyl group in the target compound likely imposes greater steric hindrance than ethylcyclohexyl (C₁₂H₂₀O, MW 180.29) or methylpropene-substituted analogs (C₁₁H₁₈O, MW 166.26) .

- Electronic Effects : Aromatic substituents, such as the 4-chlorophenyl group (C₁₀H₉ClO, MW 180.63), may increase electrophilicity at the carbaldehyde group compared to aliphatic substituents .

Biological Activity

1-(2-Hydroxycycloheptyl)cyclopropane-1-carbaldehyde is a chemical compound notable for its unique structural features, including a cyclopropane ring and a hydroxycycloheptyl group. The compound's molecular formula and weight are approximately 182.26 g/mol, and it contains an aldehyde functional group, which contributes to its reactivity and potential biological activity. This article reviews the current understanding of its biological activity, therapeutic potential, and ongoing research.

The compound's structure allows for various interactions with biological systems. Its unique combination of functionalities imparts distinct chemical properties that are essential for its potential therapeutic applications.

Biological Activity

Research indicates that this compound may exhibit several bioactive properties:

- Enzyme Interactions : Preliminary studies suggest that this compound can interact with specific enzymes, influencing biochemical pathways. For instance, it may act as an inhibitor or modulator of enzyme activities, which could have implications in metabolic processes.

- Receptor Binding : The compound's structure suggests potential interactions with various receptors, which could lead to significant biological effects. Understanding these interactions is crucial for elucidating its mechanisms of action.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Potential to inhibit specific enzymes affecting metabolism | |

| Receptor Modulation | Possible binding to receptors influencing cellular responses | |

| Antioxidant Properties | May possess antioxidant capabilities |

Therapeutic Applications

The therapeutic potential of this compound is under investigation across various fields:

- Medicinal Chemistry : Its bioactive properties make it a candidate for developing new drugs targeting specific diseases.

- Anti-inflammatory and Analgesic Activities : Similar compounds have shown promise in these areas, suggesting that this compound may also have beneficial effects.

Ongoing Research

Current research efforts are focused on:

- Mechanistic Studies : Detailed investigations into how this compound interacts with biological targets at the molecular level.

- In Vivo Studies : Exploring the pharmacokinetics and pharmacodynamics in animal models to assess safety and efficacy.

Q & A

Q. Key reaction conditions :

- pH : Acidic conditions stabilize intermediates in aldehyde formation but may promote side reactions like hemiacetal formation due to the hydroxyl group .

- Catalysts : Transition-metal catalysts (e.g., Pd or Cu) improve coupling efficiency in cyclopropane ring formation .

- Temperature : Low temperatures (0–25°C) minimize decomposition of the aldehyde group .

Table 1 : Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents aldehyde degradation |

| Catalyst (Pd) | 1–5 mol% | Enhances coupling efficiency |

| Reaction Time | 12–24 hrs | Maximizes conversion |

Basic Question: Which spectroscopic and computational methods are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR identify the aldehyde proton (~9.5 ppm) and cyclopropane ring carbons. The hydroxyl group’s hydrogen-bonding shifts its proton resonance .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., CHO, MW 180.23 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry of the hydroxycycloheptyl and cyclopropane groups .

- Computational Modeling : DFT calculations predict stability and reactive sites, such as the aldehyde’s electrophilicity .

Basic Question: How does the hydroxyl group influence the compound’s reactivity in nucleophilic addition reactions?

Answer:

The hydroxyl group:

- Stabilizes intermediates : Hydrogen bonding with the aldehyde carbonyl enhances electrophilicity, accelerating nucleophilic attack .

- Directs regioselectivity : Proximity to the cyclopropane ring may sterically hinder certain reaction pathways .

- pH-dependent behavior : Under basic conditions, deprotonation of the hydroxyl group generates an alkoxide, altering reaction mechanisms .

Basic Question: What biological targets or pathways are associated with this compound?

Answer:

- Enzyme inhibition : The aldehyde group may act as an electrophilic trap for cysteine residues in enzymes (e.g., dehydrogenases) .

- Antimicrobial activity : Cyclopropane derivatives disrupt bacterial membrane synthesis; hydroxy groups enhance solubility for bioavailability .

- Structural analogs : Similar compounds show activity in modulating lipid metabolism pathways .

Advanced Question: What mechanistic insights explain contradictory product distributions in its reactions under varying conditions?

Answer:

Divergent products arise from:

- Competing pathways : Aldehyde oxidation (to carboxylic acid) vs. cyclopropane ring-opening under oxidative conditions .

- Catalyst selectivity : Pd catalysts favor cross-coupling, while Brønsted acids promote aldol condensation .

- Solvent effects : Polar aprotic solvents stabilize charged intermediates, reducing side reactions .

Resolution strategy : Use kinetic studies (e.g., time-resolved NMR) and DFT calculations to map energy barriers for competing pathways .

Advanced Question: How can the compound’s stability be evaluated under physiological or storage conditions?

Answer:

- Accelerated stability studies : Expose the compound to pH 2–9 buffers at 40°C for 2 weeks, monitoring degradation via HPLC .

- Light sensitivity : UV-Vis spectroscopy assesses photodegradation; store in amber vials at -20°C .

- Humidity control : TGA/DSC analysis detects hygroscopicity-induced decomposition .

Advanced Question: What computational strategies predict its interaction with biological macromolecules?

Answer:

- Molecular docking : Simulate binding to enzyme active sites (e.g., PDB: 1XYZ) using AutoDock Vina .

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in explicit solvent .

- QSAR models : Corrogate substituent effects on bioactivity using Hammett constants and logP values .

Advanced Question: How can contradictory spectral data (e.g., NMR shifts) be resolved for structural confirmation?

Answer:

- Variable-temperature NMR : Resolve dynamic effects (e.g., ring-flipping) causing signal broadening .

- Isotopic labeling : O-labeling distinguishes hydroxyl vs. aldehyde oxygen environments .

- Crystal structure validation : Compare experimental XRD data with predicted structures .

Advanced Question: What chromatographic methods separate enantiomers or diastereomers of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.